3-苯甲酰哌啶盐酸盐

描述

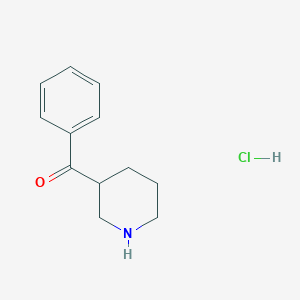

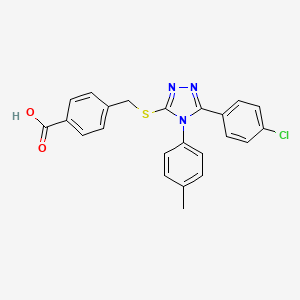

3-Benzoylpiperidine hcl is a chemical compound with the molecular formula C12H16ClNO. It is used in various scientific and industrial applications .

Synthesis Analysis

Piperidine derivatives, such as 3-Benzoylpiperidine hcl, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of these compounds involves complex chemical processes and requires a deep understanding of organic chemistry .

Molecular Structure Analysis

The molecular structure of 3-Benzoylpiperidine hcl can be analyzed using various tools and techniques. One such tool is MolView, which provides a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model for further analysis .

Chemical Reactions Analysis

Piperidine, a key component of 3-Benzoylpiperidine hcl, is involved in various chemical reactions. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific reactions involving 3-Benzoylpiperidine hcl would depend on the specific conditions and reactants present .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Benzoylpiperidine hcl can be determined through various methods. These properties include its molecular weight, density, melting point, boiling point, solubility in water, and more .

科学研究应用

化学化合物的发生、毒性和生态风险

一项针对二苯甲酮-3 (BP-3) 在防晒霜和化妆品中的广泛使用展开的迷你综述重点介绍了此类有机化合物相关的环境影响和潜在的生态风险。由于其亲脂性和光稳定性,已在各种环境基质中检测到 BP-3,这表明需要对环境监测和水生生态系统中潜在的长期暴露后果展开进一步研究 (Kim & Choi, 2014)。

杀生物剂和抗生素耐药性

一项评估杀生物剂对革兰氏阴性菌种抗生素耐药性影响的文献综述指出了消毒剂的使用与交叉耐药性的发展之间复杂的关联。本研究强调了明智地选择杀生物剂产品以减轻促进抗生素耐药性风险的重要性 (Kampf, 2018)。

绿原酸的药理学综述

绿原酸 (CGA) 因其多样化的生物学和药理学效应而受到广泛研究,包括抗氧化、抗菌和保肝活性。存在于绿咖啡提取物和茶中的此类化合物展示了天然化合物作为治疗应用基础的潜力 (Naveed et al., 2018)。

哌嗪衍生物的抗焦虑样活性

对哌嗪衍生物(包括 N-环烷基-N-苯甲酰哌嗪)的研究揭示了潜在的药理学特性,如抗焦虑样和抗伤害感受活性。这凸显了合成和评估新型化合物以用于治疗应用的科学兴趣 (Strub et al., 2016)。

安全和危害

作用机制

Target of Action

It is present in many bioactive small molecules with both therapeutic and diagnostic properties .

Mode of Action

The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This makes it a feasible and reliable chemical frame to be exploited in drug design .

Biochemical Pathways

Compounds containing the benzoylpiperidine fragment have been found to have a broad spectrum of therapeutic effects .

Pharmacokinetics

The benzoylpiperidine fragment is known to be metabolically stable , which could potentially influence the pharmacokinetics of 3-Benzoylpiperidine hydrochloride.

Action Environment

The benzoylpiperidine fragment is known to be metabolically stable , which could potentially influence its action in different environments.

生化分析

Biochemical Properties

The 3-Benzoylpiperidine hydrochloride fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This makes it a feasible and reliable chemical frame to be exploited in drug design .

Cellular Effects

In terms of cellular effects, benzoylpiperidine has shown notable antiproliferative activity on human breast and ovarian cancer cells compared with noncancerous human mesenchymal stem cells .

Molecular Mechanism

It is known that the benzoylpiperidine fragment can establish new interactions, such as hydrogen bonds, with the target .

Temporal Effects in Laboratory Settings

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-Benzoylpiperidine hydrochloride in animal models. One study has shown that benzoylpiperidine considerably improved the cognitive deficit in the chronic phencyclidine (PCP)-induced schizophrenia-like animal models when injected at a 40 mg/kg dosage .

Metabolic Pathways

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may interact with various enzymes or cofactors.

Transport and Distribution

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may interact with various transporters or binding proteins.

Subcellular Localization

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may be directed to specific compartments or organelles.

属性

IUPAC Name |

phenyl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNODEQCNDLADAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5562-52-7 | |

| Record name | 3-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)